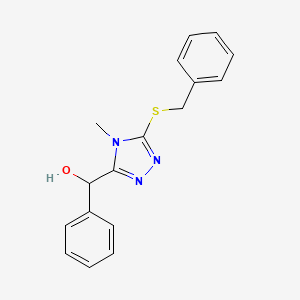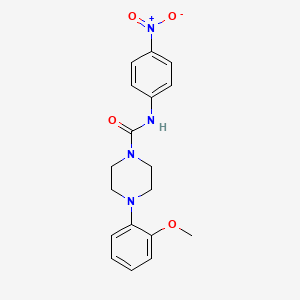![molecular formula C18H27NO6 B4001664 4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4001664.png)
4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid
Overview
Description
4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid is a complex organic compound that combines a morpholine ring with a phenoxyethyl group and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine typically involves the reaction of 2-methyl-5-propan-2-ylphenol with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The phenoxyethyl group can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-propan-2-ylphenol: A precursor in the synthesis of the target compound.
2-Chloroethylmorpholine: Another precursor used in the synthetic route.
Morpholine: A simpler analog with similar structural features.
Uniqueness
4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid is unique due to its combination of a phenoxyethyl group and a morpholine ring, which imparts distinct chemical and biological properties. Its oxalate salt form enhances its stability and solubility, making it suitable for various applications.
Properties
IUPAC Name |
4-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-13(2)15-5-4-14(3)16(12-15)19-11-8-17-6-9-18-10-7-17;3-1(4)2(5)6/h4-5,12-13H,6-11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVCDZUCESFVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCN2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]propan-1-ol](/img/structure/B4001585.png)
![N'-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001586.png)
![N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B4001594.png)
![2-[2-(2-phenoxyethoxy)ethyl]benzotriazole](/img/structure/B4001597.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2-propen-1-amine oxalate](/img/structure/B4001601.png)
![1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4001603.png)

![1-[3-(3-Ethylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001609.png)
![oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine](/img/structure/B4001613.png)

![4-Benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine;oxalic acid](/img/structure/B4001628.png)
![3-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B4001636.png)
![2-{2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4001643.png)
![1-[3-(4-methyl-2-nitrophenoxy)propyl]-1H-imidazole](/img/structure/B4001662.png)
